molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3

Imidazo[1,2-A]pyridine-7-methanol

Cat. No. B1337349
CAS RN: 342613-80-3
M. Wt: 148.16 g/mol
InChI Key: JYVLKIIQYXAJSZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .


Synthesis Analysis

The synthesis of this compound has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .


Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.16 . It is a solid at room temperature .

Scientific Research Applications

  • New Methods of Preparation : A study by Lifshits, Ostapchuk, and Brel (2015) introduced a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to Imidazo[1,2-A]pyridine. This method is notable for its one-step process, unlike previous multistage and less efficient methods (Lifshits, Ostapchuk, & Brel, 2015).

  • Crystal Structure Analysis : Elaatiaoui et al. (2014) analyzed the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Their study provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of its physical and chemical properties (Elaatiaoui et al., 2014).

  • Synthesis of Derivatives : Changunda et al. (2020) reported the efficient synthesis of functionalized imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives. This study highlights the versatility of imidazo[1,2-a]pyridines in chemical synthesis (Changunda et al., 2020).

  • Synthesis of Heterocyclic Compounds : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the potential of Imidazo[1,2-A]pyridine derivatives in creating compounds with significant optical properties (Volpi et al., 2017).

  • Functionalization for Biological Activity : Ravi and Adimurthy (2017) focused on developing new methods for the synthesis and functionalization of imidazo[1,2-a]pyridines. Their work is significant for enhancing the biological activity of these compounds (Ravi & Adimurthy, 2017).

  • Multicomponent Reactions : Masquelin et al. (2006) reported novel microwave-mediated syntheses of imidazo[1,2-a]pyridines. Their study introduced a method for quick and efficient synthesis using a multicomponent reaction approach (Masquelin et al., 2006).

  • Pharmacological Properties : Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, discussing their various therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).

  • Therapeutic Applications : Deep et al. (2016) provided an overview of the imidazo[1,2-a]pyridine scaffold's therapeutic applications, highlighting its potential in various medicinal chemistry applications (Deep et al., 2016).

  • Synthetic Approaches for Derivatives : Zeng et al. (2021) reported a novel method for synthesizing a range of imidazo[1,5-α]pyridines, expanding the scope of compounds that can be synthesized using this scaffold (Zeng et al., 2021).

  • Ring Opening Mechanisms : Sliwa, Doise, and Blondeau (1992) explored the ring opening of the imidazole nucleus in imidazo[1,2-a]pyridines, leading to esters of N-(2-pyridyl)-α-amino acids. This study is important for understanding the chemical reactivity of these compounds (Sliwa, Doise, & Blondeau, 1992).

Safety and Hazards

Imidazo[1,2-A]pyridine-7-methanol is considered hazardous . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyridine-7-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLKIIQYXAJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453332
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342613-80-3
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of a (2-Amino-pyridin-4-yl)-methanol (0.40 g, 3.3 mmol) in EtOH was added NaHCO3 (0.56 g, 6.67 mmol) followed by chloroacetaldehyde (0.81 ml, 5.0 mmol). The mixture was refluxed for 2 h. Solvents were removed in vacuo and the crude mixture was partitioned between water and EtOAc. The aqueous was further extracted with EtOAc, the organics combined, dried (MgSO4), filtered and the solvent removed in vacuo. The residue was purified using silica column chromatography (0-50% MeOH/Et2O) to afford 0.40 g of product MS: [M+H]+=149.
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Synthesis routes and methods II

Procedure details

To a −78° C. cooled solution of imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (1 eq.) in dry THF was slowly added a solution of LiAlH4 in THF (1M in THF, 2 eq.). The reaction mixture was warmed to 0° C. and stirred for 30 min. The reaction mixture was then poured onto a cooled aqueous solution of NaOH 2N, stirred for 5 min and filtered through a pad of celite. The filtrate was partitioned between water and EtOAc, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford imidazo[1,2-a]pyridin-7-yl-methanol which was used as such without further purification.
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Synthesis routes and methods III

Procedure details

To a cooled (0° C.) solution of imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (2.15 g, 12.2 mmol) in methanol (50 ml) was added sodium borohydride (4.64 g, 12.2 mmol) in portions over 15 min. The mixture was heated under reflux for 3 h, cooled to ambient temperature and evaporated to dryness. The residue was dissolved in dichloromethane:methanol (300 ml of a 1:1 mixture) and pre-adsorbed onto silica. Purification by silica gel chromatography eluting with dichloromethane/methanol/conc. ammonia (95:5:0.5) gave imidazo[1,2-α]pyridin-7-ylmethanol (1.75 g, 77%) as a colourless oil. 1H NMR (400 MHz, CDCl3) δH 4.71 (2H, s), 6.79 (1H, dd, J 7 and 1), 7.37 (1H, s), 7.52 (1H, s), 7.56 (1H, d, J 1), 8.05 (1H, d, J 7).
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2.15 g
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50 mL
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Synthesis routes and methods IV

Procedure details

Lithium tetrahydroaluminate (0.50 g, 13.2 mmol) was slowly added in small portions to an ice-cooled solution of ethyl imidazo[1,2-a]pyridine-7-carboxylate (2.20 g, 11.6 mmol) in THF (150 mL). The mixture was slowly warmed to II and stirred at rt overnight. The solution was cooled to 0° C. and quenched carefully with 1N aq. HCl (10 mL). Solid K2CO3 and anhydrous Na2SO4 were added and the mixture was stirred at rt for 30 min. The mixture was filtered and the filter cake was washed with THF. The filtrate was concentrated to yield the crude product as a solid (1.68 g, 80% purity) which was used for the next step without further purification.
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80%

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